molecular formula C16H16N2 B2803522 1-Benzyl-2-ethylbenzimidazole CAS No. 23982-79-8

1-Benzyl-2-ethylbenzimidazole

Cat. No. B2803522
CAS RN: 23982-79-8
M. Wt: 236.318
InChI Key: LVNNTEZMSPEGHU-UHFFFAOYSA-N
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Description

“1-Benzyl-2-ethylbenzimidazole” is a derivative of benzimidazole . Benzimidazoles are a class of heterocyclic, aromatic compounds which share a fundamental structural characteristic of six-membered benzene fused to five-membered imidazole moiety . They have been found to possess a wide range of bioactivities including antimicrobial, anthelmintic, antiviral, anticancer, and antihypertensive activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives has attracted much attention from chemists . A simple process to synthesize and separate 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported . This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition .


Molecular Structure Analysis

The molecular formula of “1-Benzyl-2-ethylbenzimidazole” is C16H16N2 . This indicates that the compound consists of 16 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms .


Chemical Reactions Analysis

Benzimidazoles are known to be good corrosion inhibitors for extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions . They act as mixed type inhibitors, exhibiting stronger inhibitive effect on the cathodic reaction than on the anodic one .

Scientific Research Applications

Insect Growth Regulator

“1-Benzyl-2-ethylbenzimidazole” has been synthesized and evaluated for its biological activities against Bombyx mori, a lepidopteran model insect . It exhibits two different biological activities: inhibition of development and acute lethality .

Inhibition of Development: At low doses, “1-Benzyl-2-ethylbenzimidazole” shows more activity for the inhibition of development . This means it can interfere with the normal growth and development of insects, making it a potential candidate for pest control.

Acute Lethality: At high doses, “1-Benzyl-2-ethylbenzimidazole” shows more activity for acute lethality . This means it can cause immediate death of insects, which could be useful in situations where rapid pest control is required.

Stage-Specific Effects

The activity of “1-Benzyl-2-ethylbenzimidazole” is also affected by the applied stage of the insect’s life cycle . For instance, application in the 4th instar mostly interfered with the larval molting or pupation, whereas that in the 3rd instar caused more acute mortality . This suggests that “1-Benzyl-2-ethylbenzimidazole” could be used strategically at different stages of an insect’s life cycle for effective pest control.

Structural Activity Relationship

From a structural perspective, the activity of “1-Benzyl-2-ethylbenzimidazole” varies with the position of the substitutions on the 1-benzyl moiety . BMBIs with substitutions on the 2 and/or 4 positions had comparatively high activity in comparison with those with substitutions on the 3-position . This information could be valuable for the design of more effective insecticides in the future.

Future Directions

Benzimidazole and its derivatives have been extensively studied due to their wide range of pharmacological applications . Future research may focus on exploring the potential of “1-Benzyl-2-ethylbenzimidazole” in various therapeutic areas, as well as its role as a corrosion inhibitor . Additionally, the development of new synthetic methods for benzimidazole derivatives could be a promising direction .

properties

IUPAC Name

1-benzyl-2-ethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2/c1-2-16-17-14-10-6-7-11-15(14)18(16)12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNNTEZMSPEGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-2-ethylbenzimidazole

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